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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-
Methoxyquinoline-2-carboxylic acid, a compound of interest in medicinal chemistry and

materials science. Quinolines and their derivatives are known for their wide range of biological

activities and presence in natural products.[1] Understanding the three-dimensional

arrangement of atoms and intermolecular interactions within the crystalline state is crucial for

structure-based drug design and the development of new materials with tailored properties.

This document summarizes the crystallographic data, details the experimental protocols for its

determination, and visualizes the workflow from synthesis to structural analysis. The analysis

reveals that the hydrated form of the title compound, C₁₁H₉NO₃·2H₂O, crystallizes as a

zwitterion, with the quinoline nitrogen atom being protonated.[1]

Data Presentation
The crystallographic data for 4-Methoxyquinoline-2-carboxylic acid dihydrate has been

determined by single-crystal X-ray diffraction. A summary of the key quantitative data is

presented in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement Details[1]
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Parameter Value

Empirical Formula C₁₁H₁₃NO₅

Formula Weight 239.23

Temperature 100(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/n

Unit Cell Dimensions

a 7.3378 (4) Å

b 11.0104 (6) Å

c 13.5934 (8) Å

α 90°

β 98.787 (3)°

γ 90°

Volume 1084.15 (11) Å³

Z 4

Calculated Density 1.465 Mg/m³

Absorption Coefficient 0.115 mm⁻¹

F(000) 504

Data Collection

Diffractometer Bruker APEXII DUO CCD area-detector

Reflections Collected 8743

Independent Reflections 3176 [R(int) = 0.058]

Refinement
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Refinement Method Full-matrix least-squares on F²

Data / Restraints / Parameters 3176 / 2 / 203

Goodness-of-fit on F² 1.03

Final R indices [I>2σ(I)] R₁ = 0.053, wR₂ = 0.129

R indices (all data) R₁ = 0.089, wR₂ = 0.148

Table 2: Hydrogen Bond Geometry (Å, °)[1]

D—H···A d(D—H) d(H···A) d(D···A) ∠(DHA)

N1—H1A···O2 0.94 1.70 2.602 (3) 159

O1W—H1W···O3 0.86 1.96 2.805 (3) 167

O1W—

H2W···O2W
0.86 1.97 2.812 (3) 166

O2W—H3W···O1 0.86 1.99 2.830 (3) 165

O2W—

H4W···O1W
0.86 2.00 2.846 (3) 168

Molecular and Crystal Structure Insights
The asymmetric unit of the crystal consists of one 4-methoxyquinolinium-2-carboxylate

molecule and two water molecules.[1] The quinoline ring system is essentially planar.[1] A key

feature of the molecular structure is the formation of an intramolecular N—H···O hydrogen

bond, creating an S(5) ring motif.[1]

In the crystal lattice, the zwitterionic molecules are linked by N—H···O and C—H···O hydrogen

bonds, forming distinct ring motifs.[1] Furthermore, the water molecules play a crucial role in

stabilizing the crystal structure by forming one-dimensional supramolecular chains along the c-

axis through O—H···O hydrogen bonds.[1] These chains of water molecules and the organic

molecules are interconnected via further O—H···O hydrogen bonds, resulting in the formation

of ladder-like supramolecular ribbons.[1]
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Experimental Protocols
The experimental procedure for obtaining and analyzing the crystal structure of 4-
Methoxyquinoline-2-carboxylic acid dihydrate is detailed below.

Crystallization
Single crystals suitable for X-ray diffraction were grown from a methanol solution. A solution of

4-methoxyquinoline-2-carboxylic acid (50.8 mg) in methanol (20 ml) was gently warmed for

five minutes using a magnetic stirrer with a heating element.[1] The resulting clear solution was

then allowed to cool down to room temperature slowly. After several days, crystals of the title

compound formed from the mother liquor.[1]

X-ray Data Collection and Structure Refinement
A suitable single crystal was selected and mounted on a Bruker APEXII DUO CCD area-

detector diffractometer for data collection at a temperature of 100 K. The data were collected

using Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied to the

collected data using SADABS.[1]

The crystal structure was solved using direct methods and refined by full-matrix least-squares

on F² using the SHELXTL software package. All non-hydrogen atoms were refined

anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined

using a riding model.[1]

Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the determination of the crystal structure of

4-Methoxyquinoline-2-carboxylic acid.
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Caption: Experimental workflow for the crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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